molecular formula C24H32O3 B114862 Norethindrone Acetate 3-Ethyl Ether CAS No. 50717-99-2

Norethindrone Acetate 3-Ethyl Ether

Cat. No.: B114862
CAS No.: 50717-99-2
M. Wt: 368.5 g/mol
InChI Key: BKNXOKQXQDHUJC-KAGYXSEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norethindrone Acetate 3-Ethyl Ether is a synthetic derivative of norethindrone acetate, a progestin medication widely used in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The preparation of Norethindrone Acetate 3-Ethyl Ether involves several synthetic routes and reaction conditions. One common method starts with 19-nor-4-androstenedione as the initial raw material. The process includes steps such as protection, ethynylation, hydrolysis, and esterification . The reaction conditions are typically mild, and the method is designed to reduce the formation of impurities, making it suitable for industrial production .

Chemical Reactions Analysis

Norethindrone Acetate 3-Ethyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetylene, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ethynylation step produces an intermediate that is further processed to obtain the final compound .

Properties

CAS No.

50717-99-2

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1

InChI Key

BKNXOKQXQDHUJC-KAGYXSEVSA-N

SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Synonyms

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.